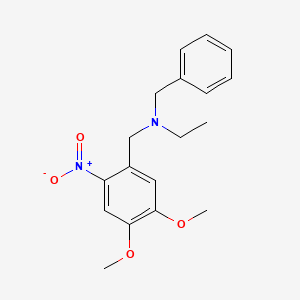
3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is known to exhibit unique biochemical and physiological effects, which make it a promising candidate for various laboratory experiments. In
作用機序
The mechanism of action of 3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and proteins involved in various cellular processes. It has also been reported to interact with DNA and induce DNA damage, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has been found to have several biochemical and physiological effects. It has been reported to cause cell cycle arrest and induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of certain bacteria and fungi. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its ability to exhibit unique biochemical and physiological effects. Additionally, the synthesis method for this compound is relatively simple and has been reported to yield high amounts of the product. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research on 3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole. One possible direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its mechanism of action and identify the specific enzymes and proteins that it interacts with. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
合成法
The synthesis of 3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl chloride with 3,5-dimethoxyphenyl hydrazine in the presence of potassium carbonate. The resulting product is then treated with acetic anhydride and acetic acid to yield the final compound. This synthesis method has been reported in several research papers and has been found to be efficient in producing high yields of the compound.
科学的研究の応用
3-(4-chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has been found to have potential applications in various scientific research areas. It has been reported to exhibit antibacterial, antifungal, and anticancer activities. Studies have also shown that it has the ability to inhibit the growth of certain tumor cells and induce apoptosis. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-14-8-12(9-15(10-14)22-2)17-19-16(20-23-17)7-11-3-5-13(18)6-4-11/h3-6,8-10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCAMQNQLWLYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)


![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)


![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)

![6-(2-furyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5785946.png)
![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)